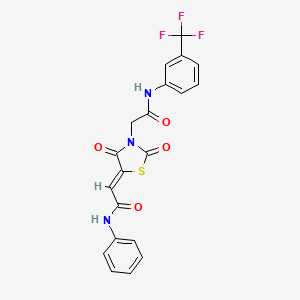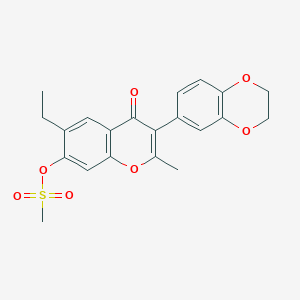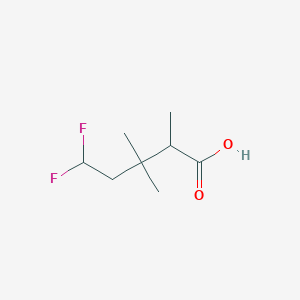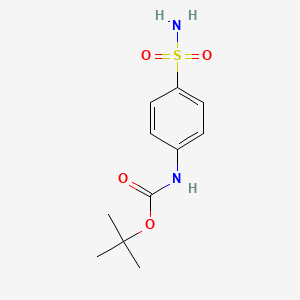
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H14F3N3O4S and its molecular weight is 449.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
A study by Lelyukh et al. (2021) involved the synthesis of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides with antioxidant properties, evaluated through the scavenging effect on DPPH radicals. Among the synthesized compounds, one demonstrated a radical scavenging ability of 88.9%, closely matching that of ascorbic acid. This highlights the potential of such compounds in antioxidant applications (Lelyukh et al., 2021).
Hypoglycemic Activity
Nikalje et al. (2012) reported the synthesis of novel 2,4-thiazolidinedione derivatives showing promising hypoglycemic activity in an animal model. This suggests the potential application of these compounds in managing blood sugar levels (Nikalje et al., 2012).
Anti-inflammatory Activity
Golota et al. (2015) focused on the synthesis of 4-thiazolidinone derivatives for non-steroidal anti-inflammatory drug (NSAID) applications. The compounds exhibited significant anti-exudative activity, indicating their potential as new NSAIDs (Golota et al., 2015).
Glutaminase Inhibition for Cancer Therapy
Shukla et al. (2012) explored the design and synthesis of BPTES analogs, including thiazolidinone derivatives, as glutaminase inhibitors. One analog showed similar potency and improved solubility compared to BPTES, suggesting its use in cancer therapy (Shukla et al., 2012).
Cytotoxic Activity Against Cancer Cells
Kolluri et al. (2020) synthesized novel thiazolidin-5-ylidene derivatives and evaluated their cytotoxic activity against human breast cancer cells. Some derivatives demonstrated promising cytotoxic activity, highlighting their potential in cancer treatment (Kolluri et al., 2020).
Antibacterial Activities
Juddhawala et al. (2011) reported the synthesis of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives with evaluated in vitro antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Juddhawala et al., 2011).
Propriétés
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-5-4-8-14(9-12)25-17(28)11-26-18(29)15(31-19(26)30)10-16(27)24-13-6-2-1-3-7-13/h1-10H,11H2,(H,24,27)(H,25,28)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOXGIUVNDYOO-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)



![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)


![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)

methylamine](/img/structure/B2743239.png)
![1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2743240.png)
